Cas no 946202-09-1 (2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide)

2-Phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide is a synthetic organic compound featuring a phenylacetamide core linked to a sulfonamide-substituted piperazine moiety. Its structure incorporates a pyridinyl group, enhancing potential binding affinity in biological systems. This compound is of interest in medicinal chemistry due to its dual functionality, combining acetamide and sulfonamide pharmacophores, which may confer selectivity in targeting specific receptors or enzymes. The sulfonamide-ethyl bridge improves solubility and bioavailability, while the pyridinyl-piperazine segment offers versatility in molecular interactions. Suitable for research applications, it serves as a valuable intermediate in the development of novel therapeutic agents, particularly in CNS or antimicrobial studies. High purity and well-defined synthesis pathways ensure reproducibility for experimental use.
2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide structure
946202-09-1 structure
Product name:2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide
CAS No:946202-09-1
MF:C19H24N4O3S
MW:388.483862876892
CID:6420789
PubChem ID:25285192

2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide
    • 2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
    • F5110-0089
    • VU0636048-1
    • AKOS024498754
    • 946202-09-1
    • 2-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide
    • Inchi: 1S/C19H24N4O3S/c24-19(16-17-6-2-1-3-7-17)21-10-15-27(25,26)23-13-11-22(12-14-23)18-8-4-5-9-20-18/h1-9H,10-16H2,(H,21,24)
    • InChI Key: BBJUIIGCXBVZKQ-UHFFFAOYSA-N
    • SMILES: S(CCNC(CC1C=CC=CC=1)=O)(N1CCN(C2C=CC=CN=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 388.15691181g/mol
  • Monoisotopic Mass: 388.15691181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 91Ų

2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5110-0089-4mg
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1
4mg
$66.0 2023-09-10
Life Chemicals
F5110-0089-15mg
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1
15mg
$89.0 2023-09-10
Life Chemicals
F5110-0089-20mg
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1
20mg
$99.0 2023-09-10
Life Chemicals
F5110-0089-3mg
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1
3mg
$63.0 2023-09-10
Life Chemicals
F5110-0089-20μmol
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1
20μmol
$79.0 2023-09-10
Life Chemicals
F5110-0089-30mg
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1
30mg
$119.0 2023-09-10
Life Chemicals
F5110-0089-40mg
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1 90%+
40mg
$140.0 2023-05-21
Life Chemicals
F5110-0089-2mg
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1
2mg
$59.0 2023-09-10
Life Chemicals
F5110-0089-10μmol
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5110-0089-5μmol
2-phenyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
946202-09-1
5μmol
$63.0 2023-09-10

Additional information on 2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide

2-Phenyl-N-(2-{4-(Pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide: A Comprehensive Overview

2-Phenyl-N-(2-{4-(Pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide, also known by its CAS number 946202-09-1, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules known as sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of 2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide.

Chemical Structure and Synthesis

The chemical structure of 2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide is characterized by a phenyl group attached to an acetamide moiety, which is further linked to a sulfonamide group containing a piperazine ring substituted with a pyridine moiety. This unique structural arrangement confers the compound with specific pharmacological properties. The synthesis of this compound typically involves several steps, including the formation of the sulfonamide linkage and the subsequent attachment of the phenyl and pyridine groups.

One common synthetic route involves the reaction of 2-chloroethylsulfonyl chloride with 1-(pyridin-2-yl)piperazine to form the sulfonamide intermediate. This intermediate is then reacted with 2-aminoacetophenone to yield the final product. The choice of solvents and reaction conditions plays a crucial role in achieving high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions and catalysts that minimize waste production.

Biological Activities

2-Phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide has been extensively studied for its potential therapeutic applications due to its diverse biological activities. One of the key areas of interest is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide has also demonstrated antiviral activity against several viruses, including herpes simplex virus (HSV) and influenza virus. Mechanistic studies have revealed that this compound can interfere with viral replication by inhibiting key viral enzymes or disrupting viral entry into host cells. These findings have sparked interest in its potential as an antiviral agent, particularly in light of the ongoing global health challenges posed by viral infections.

Clinical Applications

The potential therapeutic applications of 2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide are not limited to anti-inflammatory and antiviral uses. Recent preclinical studies have explored its efficacy in cancer treatment. In vitro and in vivo experiments have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide in human subjects. Early results from phase I trials have shown promising outcomes, with patients exhibiting good tolerability and significant reductions in tumor size. These findings have paved the way for further clinical investigations and potential approval for use in cancer therapy.

Safety and Toxicology

The safety profile of 2-phenyl-N-(2-{4-(pyridin-2-yl)piperazin-1-ylsulfonyl}ethyl)acetamide is an important consideration for its therapeutic use. Preclinical toxicology studies have indicated that this compound has a favorable safety margin when administered at therapeutic doses. However, like many drugs, it may cause side effects such as gastrointestinal discomfort or liver enzyme elevation at higher doses. Ongoing research aims to optimize dosing regimens and identify patient populations most likely to benefit from treatment while minimizing adverse effects.

Conclusion

2-Phenyl-N-(2-{4-(pyridin-2-y l)piperazin -1 - ylsulfony l}eth yl)aceta mide (CAS No. 946 0 -09 -1) strong > represents a promising compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure confers it with anti-inflammatory , antiviral , and anticancer properties , making it an attractive candidate for further development . Ongoing research continues to uncover new insights into its mechanisms of action , safety profile , and clinical efficacy , paving the way for its potential use in treating various diseases . As our understanding of this compound deepens , it holds great promise for improving patient outcomes and advancing medical science . p >

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